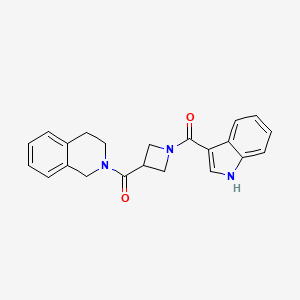
(1-(1H-indole-3-carbonyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(1H-indole-3-carbonyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
(1-(1H-indole-3-carbonyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone and related compounds have been a subject of synthesis and structural analysis. The compound (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone (L) and its complexes with copper and cobalt chlorides were synthesized and analyzed. The molecule L crystallizes as a cis-trans isomer, and its structure was elucidated using X-ray diffraction analysis. The molecule consists of dihydroisoquinoline and benzimidazole fragments, which lie in perpendicular planes, showcasing the molecule's intricate structural features (Sokol et al., 2011).
Molecular Interaction and Complex Formation
Interaction with Metal Ions
The interaction of the synthesized compound (L) with metal ions was studied. The complexes [CuLCl2] and [CoLCl2] were formed and analyzed using IR spectroscopy and X-ray diffraction analysis. These analyses suggest that the complexes have different structures and coordination modes to the metal atom, indicating the compound's ability to interact and form complexes with metal ions, presenting potential applications in coordination chemistry (Sokol et al., 2011).
Research and Applications in Imaging
Radioligands for PET Imaging
Carbon-11-labeled aminoalkylindole derivatives have been synthesized for potential use as cannabinoid receptor radioligands for PET imaging, particularly in the context of alcohol abuse. The compounds showed promising results in terms of radiochemical yields and specific activity, indicating their potential application in the field of diagnostic imaging and neurology (Gao et al., 2014).
Potential Therapeutic Applications
Antileishmanial Activity
A series of compounds including N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones were synthesized and screened for antileishmanial activity against Leishmania major. A significant improvement in anti-parasitic activity was observed, suggesting the potential therapeutic application of these compounds in treating leishmaniasis (Singh et al., 2012).
Antimicrobial Activity
Azetidinone derivatives of pyridine containing hydrazides were synthesized and evaluated for their antibacterial and antifungal activities. The structural features of these compounds were established based on analytical and spectral data, indicating their potential use in developing new antimicrobial agents (Senwar et al., 2017).
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(1H-indole-3-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21(24-10-9-15-5-1-2-6-16(15)12-24)17-13-25(14-17)22(27)19-11-23-20-8-4-3-7-18(19)20/h1-8,11,17,23H,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQYGRSCXQQKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2552573.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)
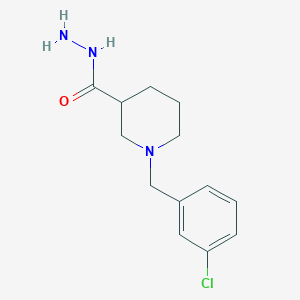
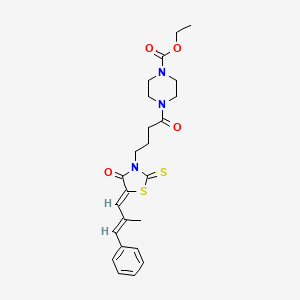
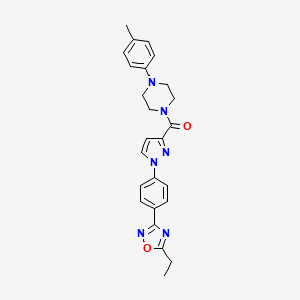
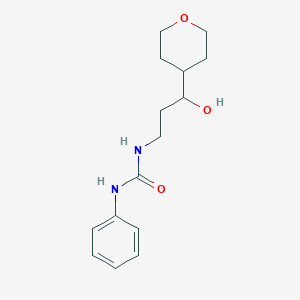
![2-Cyclopropyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2552581.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2552583.png)
![4-Methoxy-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2552584.png)
![tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate](/img/structure/B2552589.png)

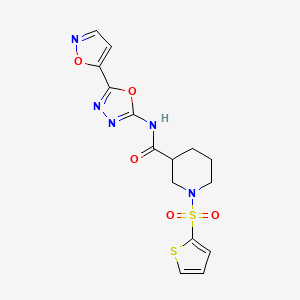
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B2552594.png)